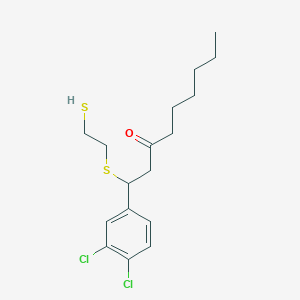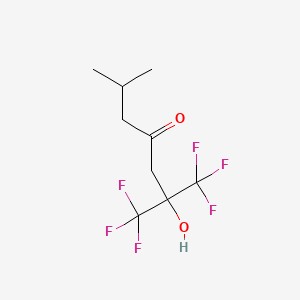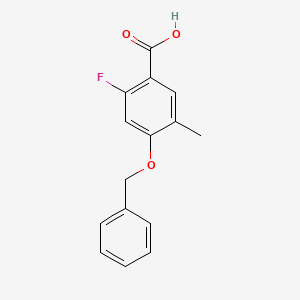
4-(Benzyloxy)-2-fluoro-5-methylbenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Benzyloxy)-2-fluoro-5-methylbenzoic acid is an organic compound with a complex structure that includes a benzyloxy group, a fluorine atom, and a methyl group attached to a benzoic acid core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzyloxy)-2-fluoro-5-methylbenzoic acid typically involves the benzylation of 4-hydroxybenzoic acid with benzyl bromide . This reaction is carried out under basic conditions, often using a base such as potassium carbonate in a suitable solvent like acetone or dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the benzyloxy group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 4-(Benzyloxy)-2-fluoro-5-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a corresponding benzoic acid derivative.
Reduction: The fluorine atom can be reduced under specific conditions to yield a non-fluorinated product.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of non-fluorinated benzoic acid derivatives.
Substitution: Formation of substituted benzoic acid derivatives with various functional groups.
Aplicaciones Científicas De Investigación
4-(Benzyloxy)-2-fluoro-5-methylbenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways. Its structural features make it a useful probe in biochemical assays.
Medicine: Potential applications in drug development and pharmaceutical research. Its derivatives may exhibit biological activity that can be harnessed for therapeutic purposes.
Industry: Used in the production of specialty chemicals and materials. Its unique properties can be exploited in the development of new materials with specific characteristics.
Mecanismo De Acción
The mechanism of action of 4-(Benzyloxy)-2-fluoro-5-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the fluorine atom can influence the compound’s electronic properties. These interactions can affect the compound’s binding affinity and specificity towards its targets, leading to various biological effects.
Comparación Con Compuestos Similares
4-Benzyloxybenzoic acid: Similar structure but lacks the fluorine and methyl groups.
2-Fluoro-5-methylbenzoic acid: Similar structure but lacks the benzyloxy group.
4-(Benzyloxy)-2-fluorobenzoic acid: Similar structure but lacks the methyl group.
Uniqueness: 4-(Benzyloxy)-2-fluoro-5-methylbenzoic acid is unique due to the presence of all three functional groups (benzyloxy, fluorine, and methyl) on the benzoic acid core. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C15H13FO3 |
|---|---|
Peso molecular |
260.26 g/mol |
Nombre IUPAC |
2-fluoro-5-methyl-4-phenylmethoxybenzoic acid |
InChI |
InChI=1S/C15H13FO3/c1-10-7-12(15(17)18)13(16)8-14(10)19-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,17,18) |
Clave InChI |
YNGIMGGHPUMJCE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1OCC2=CC=CC=C2)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


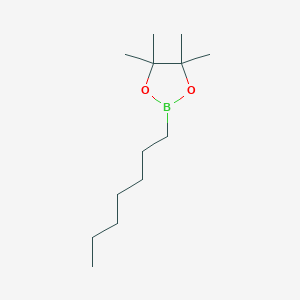
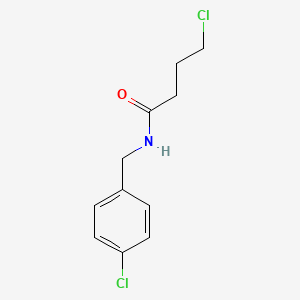
![3-Methyl-5-oxo-10-propyl-5lambda~5~-benzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14017680.png)

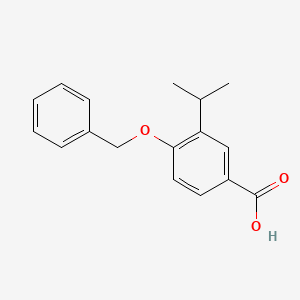
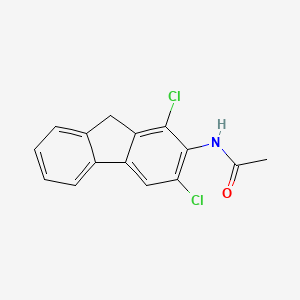
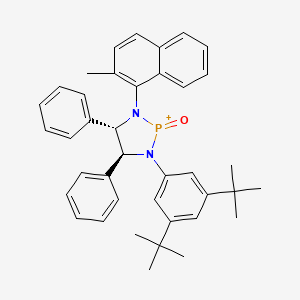
![5-bromoimidazo[1,5-a]pyridine HCl](/img/structure/B14017715.png)
![4-{2-[6-(Methyloxy)-1,5-naphthyridin-4-yl]ethyl}-4-piperidinol](/img/structure/B14017725.png)
![4-Amino-2-[(hydroxymethyl)amino]phenol](/img/structure/B14017732.png)
